molecular formula C24H18ClN5O2 B14111814 N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B14111814
M. Wt: 443.9 g/mol
InChI Key: DYTKSHDEGHAQOY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, featuring a chlorobenzyl group, a naphthyl moiety, and a pyrazolotriazine core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolotriazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

    Introduction of the naphthyl group: This step may involve Friedel-Crafts acylation or alkylation reactions.

    Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions using 2-chlorobenzyl chloride.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of cost-effective reagents: .

    Optimization of reaction conditions: to maximize yield and purity.

    Implementation of efficient purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorobenzyl or naphthyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-(2-(phenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.

    N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrimidine-5(4H)-yl)acetamide: Similar structure but with a pyrimidine core instead of a pyrazolotriazine core.

Uniqueness

The uniqueness of N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide lies in its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C24H18ClN5O2/c25-20-11-4-2-7-17(20)13-26-23(31)14-29-24(32)22-12-21(28-30(22)15-27-29)19-10-5-8-16-6-1-3-9-18(16)19/h1-12,15H,13-14H2,(H,26,31)

InChI Key

DYTKSHDEGHAQOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=NN(C(=O)C4=C3)CC(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

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